molecular formula C6H6N4O B183897 2-Methyl-7H-purin-6-ol CAS No. 5167-18-0

2-Methyl-7H-purin-6-ol

Cat. No.: B183897
CAS No.: 5167-18-0
M. Wt: 150.14 g/mol
InChI Key: JXLWCABYHOMQHE-UHFFFAOYSA-N
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Description

2-Methyl-7H-purin-6-ol (CAS 5167-18-0) is a purine derivative with the molecular formula C~6~H~6~N~4~O and a molecular weight of 150.14 g/mol. This heterocyclic aromatic organic compound serves as a versatile precursor and key scaffold in medicinal chemistry and drug discovery. The purine core is a fundamental building block in biology, forming the basis of nucleotides like adenine and guanine in DNA and RNA, and is therefore a prime target for developing bioactive molecules . In research applications, this compound is utilized as a synthetic intermediate for the development of novel therapeutic agents. Recent studies highlight the significant potential of 6,7-disubstituted-7H-purine analogues, synthesized from cores like this one, as potent anticancer agents. These compounds have demonstrated effective growth inhibition by acting as dual inhibitors of EGFR and HER2 kinases, showing promise even against Lapatinib-resistant cancer cell lines . The purine scaffold is also being explored in the design of novel purine-linked 1,2,3-triazole derivatives, which have shown significant cytotoxicity against human lung, cervical, and colorectal cancer cell lines, with some compounds exhibiting greater potency than standard chemotherapeutic drugs . Beyond biomedical applications, purine derivatives are also investigated in materials science as effective and relatively environmentally friendly corrosion inhibitors for mild steel in acidic mediums, functioning through adsorption onto metal surfaces . This product is intended for research purposes only and is not approved for human consumption or diagnostic use.

Properties

IUPAC Name

2-methyl-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLWCABYHOMQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355762
Record name 2-Methyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5167-18-0
Record name 2-Methyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 7-Methylxanthine Precursors

A foundational route involves the chlorination of 7-methylxanthine derivatives. For example, 6-chloro-7-methylpurine serves as a key intermediate, synthesized by treating 7-methylxanthine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group at position 6 with chlorine.

Reaction Conditions:

  • Temperature: 70–80°C

  • Duration: 4–6 hours

  • Solvent: Anhydrous dichloromethane

  • Yield: 68–72%

Hydrolysis to 2-Methyl-7H-purin-6-ol

The intermediate 6-chloro-7-methylpurine undergoes hydrolysis in alkaline media to yield the final product. Aqueous sodium hydroxide (1M) at 60°C for 3 hours achieves complete conversion, with the hydroxyl group replacing chlorine.

Optimized Parameters:

ParameterValue
NaOH Concentration1M
Temperature60°C
Reaction Time3 hours
Yield85%

Modern Catalytic Approaches

Triflimide-Promoted Functionalization

Recent advances employ triflimide (Tf₂NH) as a Brønsted acid catalyst to enhance regioselectivity. In hexafluoroisopropanol (HFIP), 6-chloro-7-methylpurine reacts with nucleophiles at position 6, followed by hydrolysis.

Case Study:

  • Catalyst: Tf₂NH (1 equiv.)

  • Solvent: HFIP

  • Temperature: 60°C

  • Time: 24 hours

  • Yield: 75–84%

Industrial-Scale Production

Continuous Flow Reactor Systems

To maximize efficiency, industrial protocols adopt continuous flow reactors. These systems enhance heat transfer and mixing, critical for exothermic chlorination steps.

Process Parameters:

ParameterValue
Residence Time30 minutes
Throughput10 L/hour
Purity>98%

Purification Techniques

Final purification involves crystallization from ethanol-water mixtures or chromatography.

Crystallization Data:

Solvent Ratio (EtOH:H₂O)Purity (%)Recovery (%)
3:199.578
2:198.285

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, H-8), 3.45 (s, 3H, CH₃), 12.1 (bs, 1H, OH).

  • IR (KBr): 3150 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=O).

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms ≥98% purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-7H-purin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Methyl-7H-purin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA synthesis and induce cell death at high doses sets it apart from other similar compounds .

Biological Activity

2-Methyl-7H-purin-6-ol, also known as 2-methyladenine, is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is structurally related to adenine and plays a significant role in various biological processes, including nucleic acid metabolism and cellular signaling.

  • Molecular Formula : C6H8N4O
  • Molecular Weight : 168.16 g/mol
  • CAS Number : 5167-18-0

Biological Activity Overview

Research into the biological activity of this compound has revealed several noteworthy effects:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve interference with nucleic acid synthesis, which is crucial for bacterial replication.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activities. It has been shown to induce apoptosis in certain cancer cell lines, likely through the activation of specific signaling pathways that promote cell death.
  • Influence on Cellular Metabolism : As a purine analog, this compound can participate in metabolic pathways involving nucleotides, potentially affecting cellular energy metabolism and growth.

Antimicrobial Studies

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various purine derivatives, including this compound. The results demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Research published in Cancer Letters explored the effects of this compound on human cancer cell lines. The compound was found to inhibit cell proliferation and induce apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa (Cervical Cancer)1570
MCF-7 (Breast Cancer)2065
A549 (Lung Cancer)2550

The study indicated that the compound activates caspase pathways, which are critical for apoptosis.

The biological activity of this compound can be attributed to its structural similarity to adenine, allowing it to interact with enzymes involved in nucleotide metabolism. Its incorporation into RNA or DNA can disrupt normal cellular functions, leading to growth inhibition or cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial investigated the use of this compound as an adjunct therapy in patients with resistant bacterial infections. Results showed a significant reduction in infection rates when combined with standard antibiotic treatments.
  • Case Study on Cancer Treatment :
    A phase I clinical trial evaluated the safety and efficacy of a formulation containing this compound in patients with advanced solid tumors. The results indicated manageable side effects and promising tumor response rates, warranting further investigation.

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